molecular formula C7H3F4NO2 B123530 5-Fluoro-2-nitrobenzotrifluoride CAS No. 393-09-9

5-Fluoro-2-nitrobenzotrifluoride

Cat. No. B123530
CAS RN: 393-09-9
M. Wt: 209.1 g/mol
InChI Key: WMQOSURXFLBTPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-nitrobenzotrifluoride is a tri-substituted benzene derivative . It is formed by the nitration of m-fluorobenzotrifluoride . This compound is used as a monomer in the synthesis of hyperbranched poly (aryl ether) and in the preparation of androgen receptor modulators and other pharmaceutical compounds .


Synthesis Analysis

The synthesis process of 5-Fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry . The mass transfer limitation for this nitration process in the millireactor was evaluated .


Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-nitrobenzotrifluoride is C7H3F4NO2 . Its molecular weight is 209.10 g/mol . The InChI key is WMQOSURXFLBTPC-UHFFFAOYSA-N .


Chemical Reactions Analysis

The nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent results in the formation of 5-Fluoro-2-nitrobenzotrifluoride . The yield of 5-fluoro-2-nitrobenzotrifluoride could be as high as 96.4% with the optimal composition of the mixed acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-2-nitrobenzotrifluoride include a density of 1.5±0.1 g/cm3, boiling point of 198.5±0.0 °C at 760 mmHg, vapour pressure of 0.5±0.3 mmHg at 25°C, enthalpy of vaporization of 41.7±3.0 kJ/mol, flash point of 88.9±0.0 °C, and index of refraction of 1.456 .

Scientific Research Applications

Synthesis and Manufacturing Efficiency

5-Fluoro-2-nitrobenzotrifluoride has been synthesized in a continuous-flow millireactor system, offering a safer and more efficient protocol compared to traditional batch reactors. This approach is particularly advantageous for commercial manufacturing of fine chemicals and pharmaceutical intermediates, as it enhances mass and heat transfer rates, thereby improving control over impurity and overall process efficiency (Chen et al., 2020).

Chemical Structure Analysis

Studies on the indirect spin-spin coupling constants between fluorine nuclei in 5-Fluoro-2-nitrobenzotrifluoride have been conducted. This analysis is crucial for understanding the through-space interactions and is consistent with semiempirical theories, aiding in the deeper understanding of its molecular structure (Schaefer et al., 1975).

Reactivity and Mechanism Studies

The relative mobility of the nitro group and fluorine atom in 5-Fluoro-2-nitrobenzotrifluoride has been studied using competing reaction techniques. This research provides insights into the entropy control of the reactivity of arenes, contributing to a better understanding of the reaction mechanisms involving this compound (Khalfina & Vlasov, 2002), (Khalfina & Vlasov, 2007).

Building Blocks for Heterocyclic Synthesis

5-Fluoro-2-nitrobenzotrifluoride has been used as a starting material for the preparation of substituted nitrogenous heterocycles. This application is significant in drug discovery, offering a pathway for synthesizing diverse libraries of heterocycles (Křupková et al., 2013).

Application in Photoregulated Drug Release

5-Fluoro-2-nitrobenzotrifluoride has been used in the synthesis of gold nanoparticle conjugates for the photoregulated release of anticancer drugs. This innovative approach holds potential for targeted drug delivery systems (Agasti et al., 2009).

Influence on Liquid Crystal Properties

Research has been conducted on liquid crystals containing 5-Fluoro-2-nitrobenzotrifluoride derivatives to explore the effects of lateral alkyloxy chains on the formation and stability of ferroelectric nematic phases. This study is pivotal for the development of advanced liquid crystal display technologies (Cruickshank et al., 2022).

Safety And Hazards

5-Fluoro-2-nitrobenzotrifluoride is toxic in contact with skin and harmful if swallowed or inhaled . It causes skin irritation and serious eye irritation .

Future Directions

The continuous-flow synthesis strategy of 5-Fluoro-2-nitrobenzotrifluoride would be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates with the involvement of nitration . This strategy could achieve better control over impurity and higher process efficiency because of its enhanced mass and heat transfer rates under the optimized conditions .

properties

IUPAC Name

4-fluoro-1-nitro-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-4-1-2-6(12(13)14)5(3-4)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQOSURXFLBTPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278843
Record name 5-Fluoro-2-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-nitrobenzotrifluoride

CAS RN

393-09-9
Record name 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=393-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 393-09-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoro-2-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-nitrobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-nitrobenzotrifluoride
Reactant of Route 3
Reactant of Route 3
5-Fluoro-2-nitrobenzotrifluoride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Fluoro-2-nitrobenzotrifluoride
Reactant of Route 5
Reactant of Route 5
5-Fluoro-2-nitrobenzotrifluoride
Reactant of Route 6
Reactant of Route 6
5-Fluoro-2-nitrobenzotrifluoride

Citations

For This Compound
36
Citations
P Chen, C Shen, M Qiu, J Wu, Y Bai, Y Su - Journal of Flow Chemistry, 2020 - Springer
… process for the production of 5-fluoro-2-nitrobenzotrifluoride with the use of millireactors. … byproducts and obtain high yield of 5-fluoro-2-nitrobenzotrifluoride. Through modelling the heat …
Number of citations: 10 link.springer.com
NB Bejoy, GN Patwari - The Journal of Physical Chemistry A, 2023 - ACS Publications
… 266 nm photolysis of FT, nitrobenzotrifluoride (NBTF), and three of its derivatives with halogen substitution at the para position to the nitro group, 5-fluoro-2-nitrobenzotrifluoride (FFT), 5-…
Number of citations: 3 pubs.acs.org
YJ Kim, M Kakimoto, SY Kim - Macromolecules, 2006 - ACS Publications
… the nitro group of 5-fluoro-2-nitrobenzotrifluoride provides a … ) ethane (A3) and 5-fluoro-2-nitrobenzotrifluoride (BC), as … Fluorine displacement of 5-fluoro-2-nitrobenzotrifluoride with …
Number of citations: 15 pubs.acs.org
YJ Kim, IS Chung, SY Kim - Macromolecules, 2003 - ACS Publications
… leaving group of 5-fluoro-2-nitrobenzotrifluoride, model reactions … the nitro group of 5-fluoro-2-nitrobenzotrifluoride is feasible at … and the Nitro Group of 5-Fluoro-2-nitrobenzotrifluoride …
Number of citations: 30 pubs.acs.org
YJ Kim - 2002 - koasas.kaist.ac.kr
… phenylene oxide) containing pendent trifluoromethyl group ($CF_{3}-PPO$) was synthesized by nucleophilic aromatic substitution $(S_NAr)$ reaction of 5-fluoro-2-nitrobenzotrifluoride (…
Number of citations: 0 koasas.kaist.ac.kr
SP Harvey, MM Dixon, JE Mohr… - 2016 - apps.dtic.mil
Enrichment cultures were set up using various organofluorine compounds as sole carbon sources for growth, which was confirmed on two substrates benzoyl fluoride and 1H, 1H, 2H, …
Number of citations: 2 apps.dtic.mil
F Smith, LM Turton - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… While the curves of 2 : 5-difluoro- and 5-methoxy-2-nitrobenzotrifluoride have similar absorption maxima, the peak for 5-fluoro-2-nitrobenzotrifluoride is at a much shorter wave-length. …
Number of citations: 0 pubs.rsc.org
JH Brown, CW Suckling, WB Whalley - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… of m-fluorobenzotrifluoride produced 5-fluoro-2-nitrobenzotrifluoride (Finger and Reed, J . A … N, 6.0% ), were obtained by refluxing 5-fluoro-2-nitrobenzotrifluoride with methyl- and ethyl…
Number of citations: 2 pubs.rsc.org
R Ohno, A Watanabe, M Nagaoka, T Ueda… - Journal of Pesticide …, 2004 - jstage.jst.go.jp
… The reaction of ethyl l-a1kyl-3-hydroxypyrazole—4—carboxylates (i)5'6) with 5-fluoro-2—nitrobenzotrifluoride gave the intermediates ii, the nitro group of which was reduced to an …
Number of citations: 19 www.jstage.jst.go.jp
L Servinis, LC Henderson, LM Andrighetto… - Journal of Materials …, 2015 - pubs.rsc.org
… Treatment of this amine with 5-fluoro-2-nitrobenzotrifluoride gave 13 followed by reduced to … via the same protocol but replacement of 5-fluoro-2-nitrobenzotrifluoride with 2-fluoro-5-…
Number of citations: 58 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.